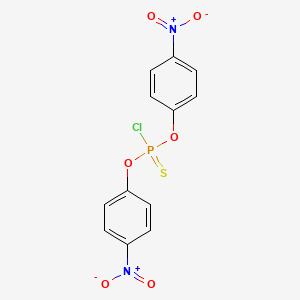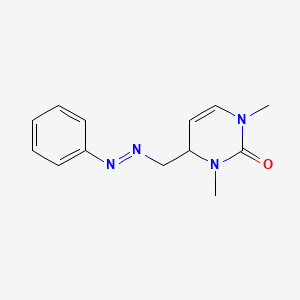
2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- is a synthetic organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group. This particular compound features a phenylazo group, which is known for its applications in dye chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylazo Group: This step involves the diazotization of aniline followed by coupling with the pyrimidinone core.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenylazo group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Dye Chemistry: The phenylazo group makes this compound useful in the synthesis of azo dyes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Studies:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 3,4-dihydro-1,3-dimethyl-4-((phenylazo)methyl)- would depend on its specific application. For instance, in dye chemistry, the azo group is responsible for the color properties through conjugation and electron delocalization.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone: The parent compound without the dimethyl and phenylazo groups.
4-Aminopyrimidine: A related compound with an amino group instead of the phenylazo group.
Properties
CAS No. |
63610-06-0 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,3-dimethyl-4-(phenyldiazenylmethyl)-4H-pyrimidin-2-one |
InChI |
InChI=1S/C13H16N4O/c1-16-9-8-12(17(2)13(16)18)10-14-15-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3 |
InChI Key |
HCANMDYPWIVMMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(N(C1=O)C)CN=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


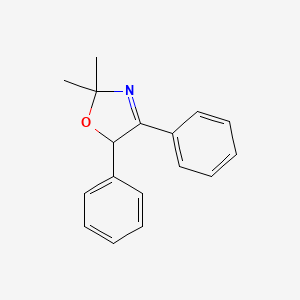
![Butyl 4-[butyl-(2-piperidin-1-ylacetyl)amino]benzoate;hydrochloride](/img/structure/B13807134.png)
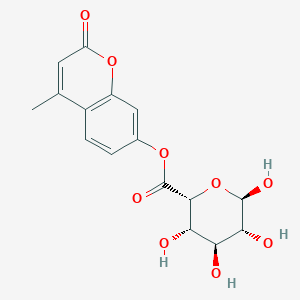
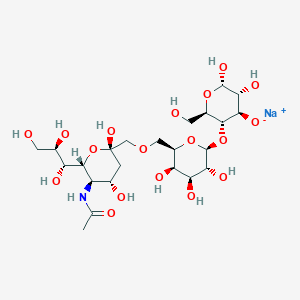

![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)

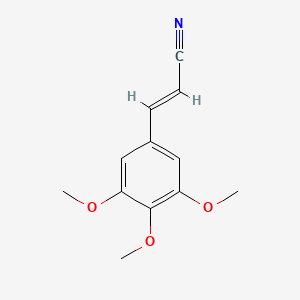
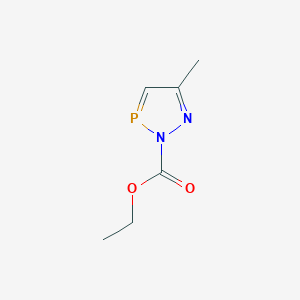
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)

